molecular formula C12H19NO3 B1375622 cis-tert-Butyl 8-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate CAS No. 1251004-25-7

cis-tert-Butyl 8-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate

Cat. No.: B1375622
CAS No.: 1251004-25-7
M. Wt: 225.28 g/mol
InChI Key: QUMADJAHTIPMBM-IUCAKERBSA-N
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Description

The compound “cis-tert-Butyl 8-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate” is a type of saturated fatty cyclic compound . It is related to the family of tropane alkaloids, which are known for their wide array of interesting biological activities . The 8-azabicyclo[4.2.0]octane scaffold is the central core of these alkaloids .


Synthesis Analysis

Research directed towards the preparation of the basic structure of this compound in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[4.2.0]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bicyclic scaffold, which is a common feature in the family of tropane alkaloids . The compound has a molecular weight of 225.28 and a molecular formula of C12H19NO3 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are typically centered around the construction of the 8-azabicyclo[4.2.0]octane scaffold . These reactions are often enantioselective, meaning they produce one enantiomer in greater amounts than the other .

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been synthesized as a chiral cyclic amino acid ester, showcasing its potential in the field of organic chemistry and drug development. The exact structure of this compound was determined via single-crystal X-ray diffraction analysis, indicating its significance in crystallography and molecular structure studies (Moriguchi, Krishnamurthy, Arai, & Tsuge, 2014).

Chemical Reactivity and Synthesis of Derivatives

The compound has been used in the synthesis of various derivatives, demonstrating its versatility in organic synthesis. For instance, it played a crucial role in the synthesis of cedranoid sesquiterpenes and carbapenem antibiotic derivatives, highlighting its application in pharmaceutical research and development (Yates, Grewal, Hayes, & Sawyer, 1988), (Natsugari, Matsushita, Tamura, Yoshioka, & Ochiai, 1983).

Development of Novel Synthetic Methods

Research has also focused on developing novel synthetic methods using this compound. This includes work on photochemical synthesis and scale-up synthesis for the preparation of biologically active compounds, demonstrating its potential in the field of synthetic chemistry and material science (Yamashita, Nishikawa, & Kawamoto, 2019).

Potential in Drug Discovery

The compound's derivatives have shown potential in drug discovery. For example, its role in the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a key intermediate for potent CCR2 antagonists, highlights its application in medicinal chemistry (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).

Properties

IUPAC Name

tert-butyl (1R,6S)-8-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-5-4-8-6-10(14)9(8)7-13/h8-9H,4-7H2,1-3H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMADJAHTIPMBM-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC(=O)C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2CC(=O)[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501122016
Record name 3-Azabicyclo[4.2.0]octane-3-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester, (1R,6S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501122016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251004-25-7
Record name 3-Azabicyclo[4.2.0]octane-3-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester, (1R,6S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251004-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azabicyclo[4.2.0]octane-3-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester, (1R,6S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501122016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-tert-Butyl 8-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate
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cis-tert-Butyl 8-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate
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cis-tert-Butyl 8-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate

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